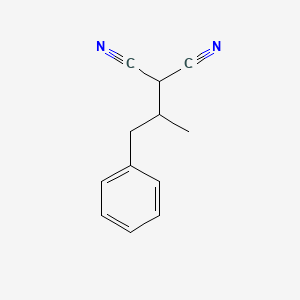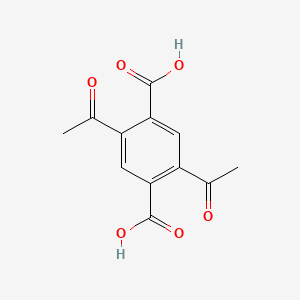
2,5-Diacetyl-terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diacetyl-terephthalic acid: is an organic compound with the molecular formula C12H10O6 It is a derivative of terephthalic acid, where two acetyl groups are attached to the 2 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetyl-terephthalic acid typically involves the acetylation of terephthalic acid. One common method is the Friedel-Crafts acylation, where terephthalic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale Friedel-Crafts acylation. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to remove any by-products.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diacetyl-terephthalic acid can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The carbonyl groups in the acetyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2,5-Dicarboxy-terephthalic acid.
Reduction: 2,5-Dihydroxy-terephthalic acid.
Substitution: Various substituted terephthalic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Diacetyl-terephthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Materials Science: The compound can be used in the development of new polymers and materials with specific properties. Its derivatives are explored for use in high-performance materials.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may have potential as pharmaceutical intermediates or in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Diacetyl-terephthalic acid depends on the specific reactions it undergoes. In general, the acetyl groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of acetic acid. The benzene ring provides stability and resonance, facilitating various chemical transformations.
Comparison with Similar Compounds
Terephthalic acid: The parent compound, lacking the acetyl groups.
2,5-Dihydroxy-terephthalic acid: A derivative with hydroxyl groups instead of acetyl groups.
2,5-Diamino-terephthalic acid: A derivative with amino groups.
Comparison: 2,5-Diacetyl-terephthalic acid is unique due to the presence of acetyl groups, which impart specific reactivity and properties. Compared to terephthalic acid, it has enhanced reactivity towards nucleophiles and can undergo a wider range of chemical transformations. The acetyl groups also influence its solubility and melting point, making it distinct from other derivatives like 2,5-Dihydroxy-terephthalic acid and 2,5-Diamino-terephthalic acid.
Properties
CAS No. |
67897-32-9 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2,5-diacetylterephthalic acid |
InChI |
InChI=1S/C12H10O6/c1-5(13)7-3-10(12(17)18)8(6(2)14)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
BCCKNCHLCMNBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
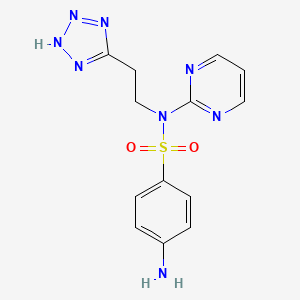
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
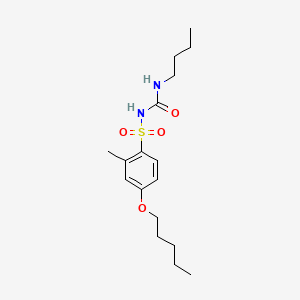
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

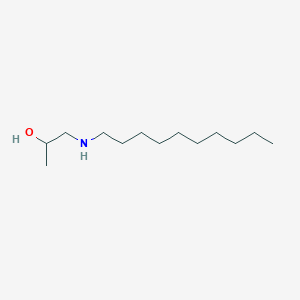
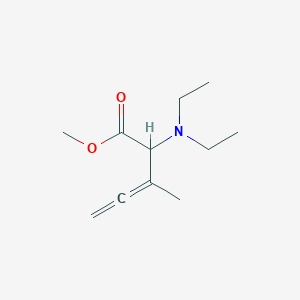

![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
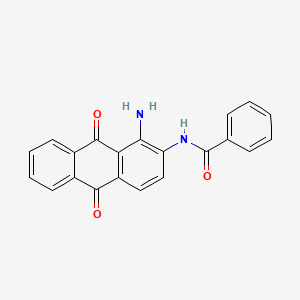
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
